molecular formula C14H15N3O4S B11176263 4-{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate

4-{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate

Cat. No.: B11176263
M. Wt: 321.35 g/mol
InChI Key: BBBTXHBSMBRWGO-UHFFFAOYSA-N
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Description

4-{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is a synthetic organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting ethoxymethyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization with an appropriate reagent.

    Carbamoylation: The thiadiazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.

    Acetylation: Finally, the phenyl ring is acetylated using acetic anhydride in the presence of a catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxymethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ethoxymethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[5-(Methyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate
  • 4-{[5-(Ethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate

Uniqueness

4-{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

[4-[[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C14H15N3O4S/c1-3-20-8-12-16-17-14(22-12)15-13(19)10-4-6-11(7-5-10)21-9(2)18/h4-7H,3,8H2,1-2H3,(H,15,17,19)

InChI Key

BBBTXHBSMBRWGO-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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